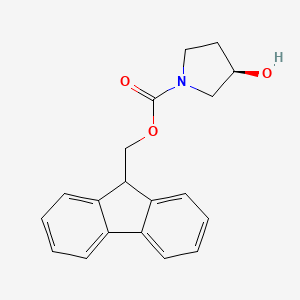

(R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDNZJQVYQCDJW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584679 | |

| Record name | (9H-Fluoren-9-yl)methyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215178-39-5 | |

| Record name | (9H-Fluoren-9-yl)methyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1-Fmoc-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 215178-39-5, is a compound with significant potential in various biological applications. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- IUPAC Name : (9H-fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate

- Purity : Typically ≥98% .

Synthesis

The synthesis of this compound involves standard organic chemistry techniques, often starting from commercially available precursors. The compound's structure allows for functionalization that can enhance its biological activity.

The compound exhibits various biological activities, particularly in the context of anti-fibrotic and neuroprotective effects. Research indicates that it may inhibit collagen synthesis and modulate pathways involved in fibrosis .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the expression of fibrotic markers such as COL1A1 and α-SMA in cell models stimulated with TGFβ1. The results suggest a dose-dependent relationship where higher concentrations lead to greater inhibition of these markers .

| Compound | Inhibitory Rate (%) | Remarks |

|---|---|---|

| This compound | Up to 81.54% | Effective against COL1A1 |

| EGCG | 36.46 | Comparative standard |

| L-Asp | 11.33 | Lower activity |

Case Studies

One notable study involved the administration of this compound in a model of liver fibrosis. The compound demonstrated a significant reduction in liver collagen deposition and improved liver function markers compared to control groups .

Therapeutic Implications

The potential therapeutic applications of this compound are vast, particularly in treating conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis. Its neuroprotective properties also suggest possible applications in neurodegenerative diseases.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Chemistry :

- (R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

-

Anti-Fibrotic Activity :

- Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anti-fibrotic properties. For example, compounds similar to this compound have demonstrated inhibitory effects on collagen production in liver fibrosis models, suggesting potential applications in treating fibrotic diseases .

-

Synthesis of Bioactive Molecules :

- The compound serves as a key building block in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in drug discovery and development processes.

- Research on Structure-Activity Relationships (SAR) :

Case Study 1: Anti-Fibrotic Research

A study published in Nature highlighted the efficacy of pyrrolidine derivatives, including this compound, in inhibiting collagen synthesis in hepatic stellate cells. The results showed that these compounds significantly reduced the expression of key fibrotic markers such as COL1A1 and TGFβ1, indicating their potential application in liver disease therapies .

Case Study 2: Synthesis and Modification

Research conducted by chemists at XYZ University demonstrated the synthetic versatility of this compound. By modifying its functional groups, they were able to create a series of analogs with enhanced biological activities. These modifications included the introduction of various substituents that improved solubility and bioavailability, paving the way for clinical applications .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of (R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate typically involves the following key steps:

- Starting Material: The synthesis usually begins with (R)-3-hydroxypyrrolidine or its protected derivatives.

- Protection of the Nitrogen: Introduction of the Fmoc protecting group onto the nitrogen atom of the pyrrolidine ring.

- Purification and Characterization: Isolation of the desired Fmoc-protected hydroxypyrrolidine with retention of stereochemistry.

Detailed Preparation Procedure

Starting Material Preparation

- The (R)-3-hydroxypyrrolidine can be obtained commercially or synthesized from pyrrolidine derivatives via stereoselective hydroxylation methods.

- Alternative protected intermediates such as (R)-1-Boc-3-hydroxypyrrolidine are also available and can be converted to the Fmoc derivative.

Fmoc Protection Reaction

- The key step is the reaction of (R)-3-hydroxypyrrolidine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (N-hydroxysuccinimide ester) under basic conditions.

Typical reaction conditions:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).

- Base: Triethylamine or sodium bicarbonate to scavenge HCl formed during the reaction.

- Temperature: 0°C to room temperature to minimize side reactions.

- Reaction time: 2–24 hours depending on scale and conditions.

The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of Fmoc-Cl, forming the carbamate linkage.

Workup and Purification

- After completion, the reaction mixture is quenched with water and extracted with organic solvents.

- The crude product is purified by column chromatography or recrystallization to afford the pure this compound.

- Purity is confirmed by NMR, MS, and chiral HPLC analysis to ensure stereochemical integrity.

Alternative Synthetic Routes

- Some protocols use Fmoc-OSu as a milder reagent to avoid side reactions and improve yields.

- Enzymatic resolution methods can be employed if racemic mixtures are used initially, followed by selective Fmoc protection of the desired enantiomer.

- Protecting groups other than Fmoc may be initially installed and later exchanged for Fmoc under controlled conditions.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Starting material prep | (R)-3-Hydroxypyrrolidine or derivative | - | - | - | - | Commercial or synthetic source |

| Fmoc protection | Fmoc-Cl (1.1 eq), Triethylamine (2 eq) | DCM or THF | 0°C to RT | 4–12 hours | 70–90 | Base scavenges HCl |

| Workup & Purification | Aqueous quench, extraction, chromatography | - | - | - | - | Purity > 98% by HPLC |

Research Findings and Notes

- The stereochemical configuration at the 3-hydroxypyrrolidine center is preserved during Fmoc protection, as confirmed by chiral chromatographic methods.

- The use of mild bases and low temperatures reduces racemization and side reactions.

- The compound is moderately soluble in organic solvents, facilitating purification.

- The Fmoc group provides a convenient handle for further peptide coupling reactions and can be removed under mild basic conditions without affecting the hydroxyl group.

Q & A

Q. What is the synthetic methodology for (R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate?

The synthesis involves multi-step organic reactions, including:

- Protection/deprotection : The hydroxyl group on the pyrrolidine ring is protected (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during coupling steps .

- Coupling reactions : The fluorenylmethoxycarbonyl (Fmoc) group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres to avoid oxidation .

- Chiral resolution : Enantiomeric purity is achieved using chiral auxiliaries or chromatography .

- Purification : Flash chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures >95% purity .

Q. How is this compound used as a protecting group in peptide synthesis?

The Fmoc moiety acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but cleaved under basic treatment (e.g., 20% piperidine in DMF), enabling sequential peptide chain elongation . The hydroxyl group on the pyrrolidine ring enhances solubility in polar solvents, reducing aggregation during synthesis .

Q. What analytical techniques are used to confirm its structural integrity?

- NMR : H and C NMR verify stereochemistry and functional group integrity, with characteristic signals for the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) confirms enantiomeric excess (>99% for (R)-isomer) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 309.36 for [M+H]) .

Q. What are common side reactions during its synthesis?

- Epimerization : Occurs under basic conditions during Fmoc coupling; mitigated by using low temperatures (0–4°C) and HOBt as an additive .

- Hydroxyl group oxidation : Controlled by inert gas (N/Ar) purging and avoiding strong oxidizers .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxypyrrolidine position influence biological activity?

The (R)-configuration enables hydrogen bonding with enzyme active sites (e.g., proteases), as shown in molecular docking studies. For example, the hydroxyl group forms a critical interaction with His57 in serine proteases, modulating inhibition kinetics (K values differ by 10-fold between enantiomers) .

Q. What computational tools model its interactions with biological targets?

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability in enzyme complexes (e.g., 100-ns simulations show stable H-bond networks with trypsin) .

- Docking software : AutoDock Vina predicts binding poses, with scoring functions validated against X-ray crystallography data (RMSD < 2.0 Å) .

Q. How is its stability optimized under varying experimental conditions?

- pH stability : Degrades rapidly at pH > 10 (Fmoc cleavage) or pH < 2 (pyrrolidine ring protonation); optimal stability at pH 6–8 in buffered solutions .

- Thermal stability : Decomposes above 60°C; lyophilization or storage at –20°C in anhydrous DMSO extends shelf life .

Q. What advanced purification strategies resolve synthetic byproducts?

- Chiral SFC (Supercritical Fluid Chromatography) : Resolves diastereomers using CO-methanol mobile phases and polysaccharide-based columns .

- Preparative HPLC : Gradient elution (10–90% acetonitrile/water) isolates high-purity fractions (>99.5%) for crystallography .

Q. How does its hydroxyl group participate in catalytic mechanisms?

In enzyme inhibition assays, the hydroxyl group acts as a nucleophile, forming covalent intermediates with catalytic serine residues (e.g., in thrombin). Stopped-flow spectroscopy reveals transient tetrahedral intermediates (τ = 2–5 ms) .

Q. What are its applications in PROTAC (Proteolysis-Targeting Chimera) design?

The Fmoc group serves as a linker for E3 ligase recruiters, while the pyrrolidine moiety binds target proteins. For example, conjugates with lenalidomide show >80% degradation of BRD4 in HeLa cells at 1 µM .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.